molecular formula C9H8BrNO2 B11871355 (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine

Cat. No.: B11871355
M. Wt: 242.07 g/mol
InChI Key: QUYIKGFKSZVJIL-FLIBITNWSA-N
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Description

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The presence of a bromo substituent and a hydroxylamine group in this compound suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine typically involves the following steps:

    Bromination: The starting material, 2,3-dihydrochromene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent at the 6-position.

    Formation of Hydroxylamine Derivative: The brominated intermediate is then reacted with hydroxylamine or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine involves its interaction with molecular targets and pathways. The bromo substituent and hydroxylamine group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2,3-dihydrochromene: Lacks the hydroxylamine group but shares the chromene core and bromo substituent.

    N-(2,3-dihydrochromen-4-ylidene)hydroxylamine: Similar structure but without the bromo substituent.

Uniqueness

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine is unique due to the presence of both the bromo substituent and the hydroxylamine group, which may confer distinct reactivity and biological activity compared to similar compounds.

Conclusion

This compound is a compound with potential applications in various scientific fields Its synthesis, reactivity, and biological activities make it an interesting subject for further research

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8-

InChI Key

QUYIKGFKSZVJIL-FLIBITNWSA-N

Isomeric SMILES

C\1COC2=C(/C1=N\O)C=C(C=C2)Br

Canonical SMILES

C1COC2=C(C1=NO)C=C(C=C2)Br

Origin of Product

United States

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